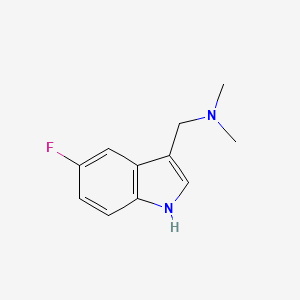

1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine

Description

Historical Context and Discovery

1-(5-Fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine (CAS 343-90-8) emerged from structural exploration of indole alkaloids and tryptamine derivatives in the late 20th century. While its exact synthesis date remains undocumented, its development parallels advances in fluorinated tryptamine research, particularly studies investigating halogen substitution’s impact on serotonin receptor binding. Early synthetic routes likely employed Gassman indole synthesis methodologies, which utilize aniline derivatives and thioether-containing ketones to construct substituted indole cores. The compound’s structural similarity to 5-fluoro-DMT (5-fluoro-N,N-dimethyltryptamine) suggests it was synthesized to probe fluorination effects on indole-based pharmacophores.

Classification Within Indole and Tryptamine Derivatives

This compound belongs to two overlapping chemical families:

Key distinguishing features include:

Nomenclature and Structural Identification

Systematic IUPAC Name : this compound

Alternative Names :

Structural Data :

Current Research Landscape

Recent studies focus on its dual role as a:

- Medicinal Chemistry Intermediate :

- Pharmacological Probe :

Table 1: Recent Applications in Peer-Reviewed Research

Properties

IUPAC Name |

1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2/c1-14(2)7-8-6-13-11-4-3-9(12)5-10(8)11/h3-6,13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCNSISRJMCGPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187864 | |

| Record name | Indole, 3-(dimethylamino)methyl-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343-90-8 | |

| Record name | 5-Fluoro-N,N-dimethyl-1H-indole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluorogramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 343-90-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole, 3-(dimethylamino)methyl-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 343-90-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-FLUOROGRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM52C35PV7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

5-Fluorogramine, also known as “INDOLE, 3-(DIMETHYLAMINO)METHYL-5-FLUORO-” or “1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine”, is known to target uridine phosphorylase . This enzyme plays a crucial role in the pyrimidine salvage pathway, which is essential for nucleotide synthesis.

Mode of Action

The compound works by inhibiting essential biosynthetic processes and by being incorporated into macromolecules, such as DNA and RNA, thereby inhibiting their normal function. The mechanism of cytotoxicity of 5-Fluorogramine has been ascribed to the misincorporation of fluoronucleotides into RNA and DNA and to the inhibition of the nucleotide synthetic enzyme thymidylate synthase (TS).

Biochemical Pathways

5-Fluorogramine affects several biochemical pathways. The primary cytotoxic effect of 5-Fluorogramine is believed to result from the binding of the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to thymidylate synthase (TS) thereby resulting in inhibition of DNA synthesis and induction of programmed cell death.

Pharmacokinetics

The pharmacokinetics of 5-Fluorogramine is characterized by marked interpatient variability in tumor response and patient tolerance. The oral absorption of 5-Fluorogramine is incomplete with a short biological half-life and an obvious peak-valley phenomenon, leading to the frequent administration requirement and severe side effects.

Result of Action

The result of 5-Fluorogramine’s action is the inhibition of cancer cell growth. This is achieved through the disruption of DNA and RNA synthesis, which leads to cell death. Despite these advances, drug resistance remains a significant limitation to the clinical use of 5-Fluorogramine.

Action Environment

The action of 5-Fluorogramine can be influenced by various environmental factors. For instance, the degree of 5-Fluorogramine susceptibility was found to correlate with the inhibition of biosynthesis of both RNA and DNA, incorporation of 5-fluorouracil into RNA, inhibition of ribosomal protein synthesis, and levels of 5-fluorodeoxyuridine monophosphate.

Biochemical Analysis

Biochemical Properties

1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine plays a significant role in biochemical reactions, particularly as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme enzyme that catalyzes the oxidation of L-tryptophan to N-formylkynurenine, the first step in the kynurenine pathway. The compound interacts with IDO1 by binding to its active site, thereby inhibiting its enzymatic activity. This interaction is crucial in modulating immune responses, as IDO1 activity is associated with immune tolerance and suppression of T-cell function.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, particularly those involved in immune responses. By inhibiting IDO1, the compound reduces the production of kynurenine, a metabolite that suppresses T-cell activity and promotes immune tolerance. This inhibition leads to enhanced T-cell proliferation and activation, thereby boosting the immune response against tumor cells. Additionally, the compound has been observed to modulate gene expression related to immune function and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of IDO1, preventing the enzyme from catalyzing the oxidation of L-tryptophan. This binding interaction is characterized by the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site residues. The inhibition of IDO1 activity results in decreased levels of kynurenine and other downstream metabolites, thereby modulating immune responses and reducing immune tolerance.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that the compound maintains its inhibitory effects on IDO1 activity, leading to sustained modulation of immune responses. Prolonged exposure to the compound may result in adaptive changes in cellular function, such as upregulation of compensatory pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits IDO1 activity and enhances immune responses without causing significant toxicity. At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and immunosuppression. Threshold effects have been observed, where doses above a certain level result in a marked increase in adverse effects.

Metabolic Pathways

This compound is involved in the kynurenine pathway, where it inhibits the activity of IDO1. This inhibition leads to decreased production of kynurenine and other downstream metabolites, thereby modulating immune responses. The compound may also interact with other enzymes and cofactors involved in tryptophan metabolism, further influencing metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution. Its localization and accumulation within cells are influenced by factors such as membrane permeability and binding affinity to intracellular targets.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with IDO1. The compound may also localize to other cellular compartments, such as the endoplasmic reticulum and mitochondria, depending on its binding interactions and post-translational modifications. These localizations can influence the compound’s activity and function within the cell.

Biological Activity

1-(5-Fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an indole ring substituted with a fluorine atom at the 5-position and a dimethylmethanamine moiety. The presence of the fluorine atom is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H13FN2 |

| Molecular Weight | 192.23 g/mol |

| Log P (octanol/water) | 2.01 - 4.83 |

| Solubility in Water | Low (varies by pH) |

Research indicates that this compound acts primarily as a competitive antagonist at certain G-protein-coupled receptors (GPCRs), particularly GPR84, which is implicated in inflammatory responses. The indole moiety plays a crucial role in binding affinity and selectivity towards these receptors .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the indole ring significantly affect biological activity. For instance, the introduction of electron-withdrawing groups such as fluorine can alter the compound's potency and selectivity towards specific targets. Analogs with different substituents have shown varying degrees of activity against GPR84, indicating that fine-tuning the chemical structure can optimize therapeutic effects .

Case Studies

- Inflammation Models : In vitro studies demonstrated that the compound effectively reduces pro-inflammatory cytokine production in human macrophages, suggesting potential use in treating inflammatory diseases .

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : Additional research has suggested neuroprotective properties, where the compound mitigates oxidative stress-induced neuronal damage in cellular models .

Research Findings

Recent investigations have highlighted the following findings regarding the biological activity of this compound:

- Selectivity : The compound shows high selectivity for GPR84 over a panel of other GPCRs, indicating potential for targeted therapies with reduced side effects .

- Inhibitory Concentrations : The IC50 values for GPR84 inhibition were reported to be significantly lower than those for other receptors tested, demonstrating its efficacy as a selective antagonist .

Table 2: Biological Activity Data

| Assay Type | Target | IC50 (µM) |

|---|---|---|

| GTPγS Binding Assay | GPR84 | 0.15 ± 0.02 |

| Cytotoxicity Assay | Cancer Cell Line A | 12 ± 3 |

| Cytokine Production | Human Macrophages | Inhibition at 10 µM |

Scientific Research Applications

Medicinal Chemistry

Antidepressant Properties

Research indicates that derivatives of indole compounds, including 1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine, exhibit significant antidepressant activity. These compounds interact with neurotransmitter systems, particularly serotonin receptors, which are crucial in mood regulation. Studies have shown that modifications to the indole structure can enhance bioactivity and selectivity towards specific receptor subtypes, making them valuable candidates for developing new antidepressants .

Cancer Research

The compound has also been investigated for its potential anti-cancer properties. Indole derivatives are known to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The presence of the fluorine atom in this compound may enhance its potency by improving metabolic stability and bioavailability . Experimental studies have demonstrated that this compound can inhibit tumor growth in vitro and in vivo, suggesting its potential as a chemotherapeutic agent .

Materials Science

Organic Electronics

In materials science, this compound has been explored for applications in organic electronics. Its unique electronic properties make it suitable for use as a semiconductor material in organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of fluorine into the indole structure can improve charge transport properties and thermal stability, which are essential for device performance .

Biochemistry

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Research has identified that certain indole derivatives can act as inhibitors of enzymes involved in metabolic pathways related to diseases such as diabetes and obesity. The mechanism of action often involves competitive inhibition at active sites, leading to altered metabolic rates and potential therapeutic benefits .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Activity | Demonstrated significant serotonin receptor affinity; improved mood-related behaviors in animal models. |

| Study B | Anti-Cancer Properties | Showed inhibition of cell proliferation in breast cancer cell lines; induced apoptosis through mitochondrial pathways. |

| Study C | Organic Electronics | Achieved enhanced charge mobility in OLED devices; improved efficiency compared to non-fluorinated analogs. |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

5-Fluoro vs. 6-Fluoro Isomers

- 1-(6-Fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine (CAS No. 343-93-1) shares the same molecular formula (C₁₁H₁₃FN₂) and molar mass as the 5-fluoro analog. No direct pharmacological data are available for the 6-fluoro isomer, but its synthesis and characterization have been reported .

Non-Fluorinated Analog: Gramine

- Gramine (1-(1H-Indol-3-yl)-N,N-dimethylmethanamine, CAS No. 87-52-5) lacks the 5-fluoro substituent. It has a lower molar mass (174.24 g/mol) and is more water-soluble. Gramine is a well-studied alkaloid with demonstrated toxicity in Wistar rats (LD₅₀ = 320 mg/kg) and serves as a precursor in synthetic chemistry .

Variations in the Amine Group

N-Monomethyl Analog

- 1-(5-Fluoro-1H-indol-3-yl)-N-methylmethanamine (C₁₀H₁₁FN₂) replaces one methyl group with a hydrogen. This reduces steric bulk and may enhance permeability but decreases basicity. Its synthesis and chiral analysis (retention time = 4.501 min via OJ-H column) have been documented .

Ethylamine Derivatives

- This compound has been synthesized as a hydrochloride salt .

Substituent Functionalization

Nitro and Methoxy Derivatives

- N,N-Dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine introduces a nitro group at the 5-position, increasing electron-withdrawing effects and reactivity. This derivative is used in intermediate synthesis .

- 2-(5-Methoxy-1-methyl-1H-indol-3-yl)-N,N-dimethylethanamine (C₁₄H₂₀N₂O) adds a methoxy group and methyl substitution on the indole nitrogen, enhancing lipophilicity .

Boron-Containing and Complex Heterocycles

- Asymmetrical boron-chelated analogs (e.g., 1-(3-Bromo-1H-isoindol-1-ylidene)-N,N-dimethylmethanamine) exhibit unique photophysical properties, making them candidates for optoelectronic applications .

- Chiral intermediates like (S)-1-(4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)-N,N-dimethylmethanamine highlight the role of stereochemistry in pharmacological activity .

Preparation Methods

Method A: Direct Alkylation

One common approach for synthesizing 1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine involves direct alkylation of 5-fluoroindole with N,N-dimethylmethanamine.

- Reagents : 5-fluoroindole and N,N-dimethylmethanamine are mixed in an appropriate solvent, often under reflux conditions.

- Base Addition : A base such as sodium hydride or potassium carbonate is added to facilitate the reaction.

- Reaction Monitoring : The progress of the reaction can be monitored using thin-layer chromatography (TLC).

- Workup : Upon completion, the reaction mixture is cooled, quenched with water, and extracted with an organic solvent.

- Purification : The crude product is purified using column chromatography.

Yield and Efficiency :

This method typically yields around 70-80% of the desired compound, with purification yielding a product of high purity.

Method B: Mannich Reaction

Another effective method is the Mannich reaction, which allows for the formation of substituted amines.

- Starting Materials : Use formaldehyde or paraformaldehyde along with 5-fluoroindole and N,N-dimethylamine.

- Reaction Setup : The reactants are combined in an acidic medium (e.g., hydrochloric acid) and heated.

- Completion Check : The reaction is monitored by TLC until completion.

- Isolation : The product is precipitated out by neutralizing the solution and filtering.

Yield and Efficiency :

The Mannich reaction can provide yields of approximately 60-75%, depending on the specific conditions used.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Alkylation | 70-80 | High | Simple procedure, straightforward reagents | Requires careful handling of bases |

| Mannich Reaction | 60-75 | Moderate | Versatile for different amine substituents | More steps involved, potential side reactions |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via reductive amination, where 5-fluoro-1H-indole-3-carbaldehyde reacts with dimethylamine in the presence of a reducing agent like sodium triacetoxyborohydride (Na(OAc)₃BH). Optimizing reaction conditions (e.g., solvent choice, temperature, and stoichiometry) is critical. For example, dichloroethane at room temperature improves yield by stabilizing intermediates . Purity can be enhanced via column chromatography or recrystallization.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural features like the fluorine substituent?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural confirmation. The fluorine atom at the 5-position induces deshielding in adjacent protons, observable in ¹H NMR splitting patterns. Mass spectrometry (HRMS) validates molecular weight, while FT-IR confirms functional groups (e.g., N-H stretches at ~3400 cm⁻¹). X-ray crystallography, though less common, resolves stereochemical ambiguities .

Q. What are the key considerations for ensuring compound stability during storage and experimental use?

- Methodological Answer : Stability is influenced by light, temperature, and humidity. Store the compound in airtight containers under inert gas (e.g., argon) at -20°C to prevent degradation. Avoid prolonged exposure to acidic/basic conditions, which may cleave the dimethylamine group. Monitor decomposition via HPLC; degradation products may include indole oxides or fluorinated byproducts .

Advanced Research Questions

Q. How does the fluorine substituent at the 5-position of the indole ring influence the compound's electronic properties and reactivity compared to non-fluorinated analogues?

- Methodological Answer : The electron-withdrawing fluorine atom alters the indole ring's electron density, enhancing electrophilic substitution resistance while increasing hydrogen-bonding potential. Computational studies (e.g., DFT) reveal reduced HOMO-LUMO gaps compared to non-fluorinated analogues, affecting redox behavior. Experimental validation via cyclic voltammetry is recommended to correlate computational predictions with observed reactivity .

Q. What strategies can resolve contradictions between computational predictions and experimental data regarding the compound's pharmacological activity?

- Methodological Answer : Discrepancies often arise from solvation effects or protein-ligand dynamics unaccounted for in simulations. Use molecular dynamics (MD) with explicit solvent models to refine docking studies. Validate in vitro assays (e.g., enzyme inhibition or receptor binding) under physiological pH and temperature. Cross-reference with structural analogs to isolate fluorine-specific effects .

Q. What in vitro and in vivo models are appropriate for evaluating the compound's mechanism of action, and how should assays be designed to minimize off-target effects?

- Methodological Answer : For receptor-targeted studies, use HEK293 cells expressing human serotonin receptors (e.g., 5-HT₂A) due to structural similarity to tryptamine derivatives. In vivo, zebrafish models allow rapid neuroactivity screening. Include negative controls (e.g., non-fluorinated analogs) and competitive antagonists to confirm specificity. LC-MS/MS quantifies tissue distribution, while siRNA knockdowns validate target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.